SP600125, commercially known as SP600125, is a synthetic polyaromatic chemical classified as an anthrapyrazolone. [] This compound has primarily been used in scientific research as a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). [, , , , , ] While initially recognized as a JNK inhibitor, further research has revealed its ability to influence other cellular processes and pathways, making it a valuable tool for studying various biological phenomena.
SP600125 consists of an anthrone core structure fused with a pyrazole ring. [] This distinctive structure facilitates its interaction with the ATP-binding pocket of JNKs, thereby inhibiting their activity. [, , ]
X-ray crystallography studies have provided detailed structural information about SP600125 and its complexes, aiding in understanding its interactions with target molecules. []
SP600125 functions as a reversible, ATP-competitive inhibitor of JNKs. [, , ] It binds to the ATP-binding site of JNK, preventing ATP binding and subsequent phosphorylation of downstream substrates like c-Jun. [, , , ]
While originally believed to be highly selective for JNK, research has revealed that SP600125 can affect other cellular pathways. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) signaling, specifically the delta isoform of the p110 catalytic subunit (p110δ). [] Additionally, it can influence the activity of other kinases like MPS1. []
Diabetic Nephropathy: Research suggests that SP600125 can prevent diabetic nephropathy through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), an antioxidant defense system regulator. [] This protective effect was absent in Nrf2 knockout mice, highlighting the importance of NRF2 in mediating SP600125's beneficial effects. []
Liver Injury: Studies indicate that SP600125 can mitigate liver cell injury induced by repeated and sustained high gravitational force (+Gz) exposure by regulating JNK/c-jun expression. []
Myocardial Potassium Channel Remodeling: In diabetic rats, SP600125 demonstrated the ability to restore voltage-gated potassium channel (Kv) remodeling in left ventricular myocytes, likely through the redox regulation of the c-JNK signaling pathway. []
Inflammatory Bowel Disease: SP600125 has been shown to reduce the severity of inflammatory bowel disease in a rat model, suggesting its potential as a therapeutic target for this condition. []
Cell Proliferation and Cell Cycle Progression: SP600125 has been used to elucidate the role of JNK, particularly the JNK2 isoform, in cell proliferation and cell cycle progression. [] Studies utilizing SP600125 suggest that basal JNK activity is crucial for these processes. []
Chondrogenesis: Research indicates that SP600125 can promote chondrogenesis in bone mesenchymal stem cells by suppressing inflammation induced by tumor necrosis factor-alpha (TNF-α). [] This finding has implications for cartilage regeneration therapies.
Auricular Cartilage Regeneration: SP600125 has demonstrated a positive effect on in vitro auricular cartilage regeneration by promoting cell proliferation and inhibiting extracellular matrix degradation. [] Combining SP600125 with chondrogenic factors holds promise for optimizing cartilage regeneration strategies.
Apoptosis: SP600125 has been utilized to investigate the role of JNK in apoptosis induced by various stimuli, including hyperbaric oxygen, [] renal ischemia/reperfusion, [] and exposure to conjugated linoleic acid isomers. []
Mast Cell Degranulation: SP600125 was found to inhibit FcεRI-induced degranulation and cytokine gene expression in mast cells, unexpectedly through the inhibition of PI3K signaling rather than JNK. [] This finding highlights the need for careful consideration of potential off-target effects of SP600125.
Lung Cancer: In lung cancer cells, SP600125 has shown synergistic effects with saikosaponin D, enhancing its antiproliferative activity. [] This combination highlights the potential of SP600125 as an adjuvant therapy in cancer treatment.
Ovarian Cancer: SP600125 displayed a synergistic effect with paclitaxel in inhibiting the proliferation of ovarian cancer cells. [] This finding suggests that SP600125 could enhance the efficacy of existing chemotherapeutics.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6